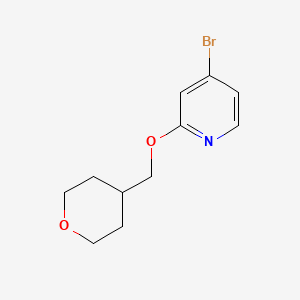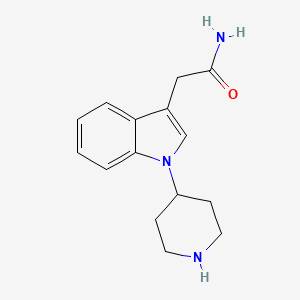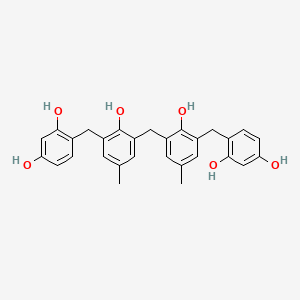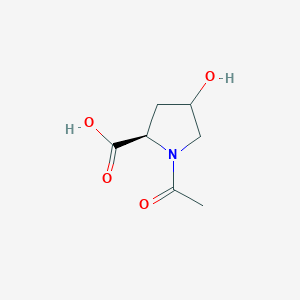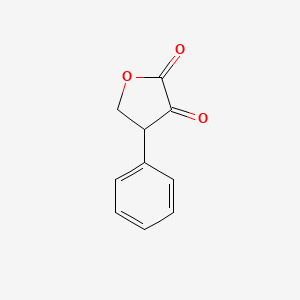
4-Phenyldihydrofuran-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyldihydrofuran-2,3-dione: is an organic compound belonging to the class of dihydrofurans It features a furan ring fused with a phenyl group and two carbonyl groups at positions 2 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyldihydrofuran-2,3-dione can be achieved through several methods. . This method typically involves the use of 1,4-diketones and an acid catalyst to form the furan ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other cyclization reactions using appropriate starting materials and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyldihydrofuran-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Diols or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Phenyldihydrofuran-2,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-Phenyldihydrofuran-2,3-dione involves its interaction with various molecular targets. The compound’s carbonyl groups can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic substitution. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions .
Comparison with Similar Compounds
5-Phenyl-2,3-dihydrofuran-2,3-dione: Similar structure but with different substituents.
4-Methyl-5-phenyl-2,3-dihydrofuran-2,3-dione: Contains a methyl group in addition to the phenyl group.
Pyrrolidine-2,3-dione: A nitrogen-containing analog with similar reactivity
Uniqueness: 4-Phenyldihydrofuran-2,3-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C10H8O3 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-phenyloxolane-2,3-dione |
InChI |
InChI=1S/C10H8O3/c11-9-8(6-13-10(9)12)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
WYGILTLZANOLBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)
![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)


![3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate](/img/structure/B12827710.png)
![2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid](/img/structure/B12827715.png)
